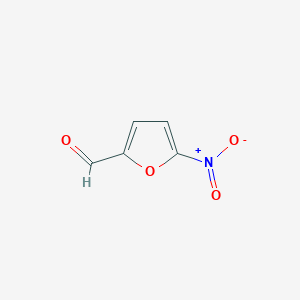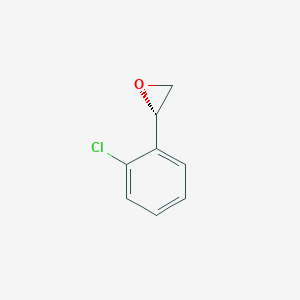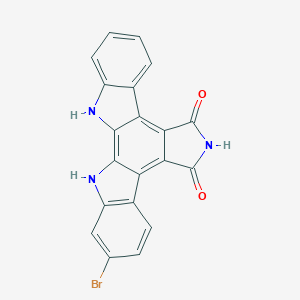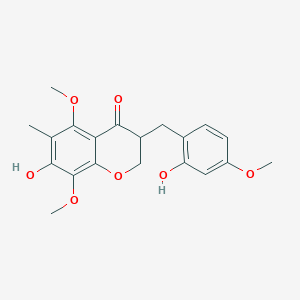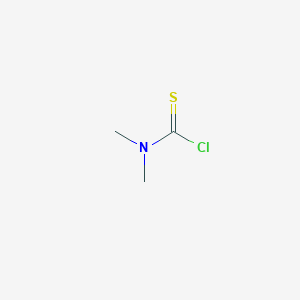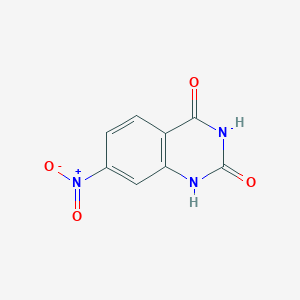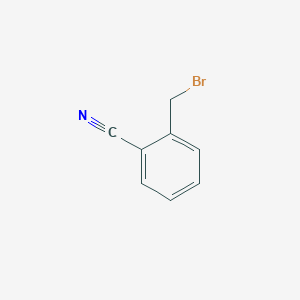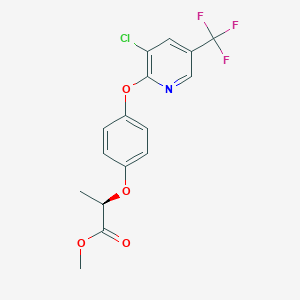
甲基卤氧草醚
描述
Haloxyfop-P-methyl is a selective systemic post-emergent herbicide used to control a wide range of annual and perennial grass weeds in broad-leaved crops such as legumes, cotton, pineapple, peanut, and vegetables . The compound is the methyl ester of the R-isomer of haloxyfop, which is the herbicidally active form .
科学研究应用
Haloxyfop-P-methyl is widely used in agricultural research to study herbicide resistance in weeds. For instance, research has shown that large crabgrass (Digitaria sanguinalis) has developed resistance to haloxyfop-P-methyl due to continuous and intensive use . Additionally, the compound is used in environmental science to study its impact on non-target organisms, such as mice, where it has been shown to affect anti-predatory behavior . In analytical chemistry, haloxyfop-P-methyl is used as a model compound for developing and validating methods for analyzing herbicide residues in various matrices .
作用机制
Target of Action
Haloxyfop-P-methyl, an aryloxyphenoxypropionate herbicide, primarily targets the enzyme Acetyl-CoA carboxylase 2 . This enzyme plays a crucial role in the biosynthesis of fatty acids, a process vital for plant growth and development .
Mode of Action
Haloxyfop-P-methyl is absorbed through both the foliage and roots of plants . Once absorbed, it inhibits the activity of Acetyl-CoA carboxylase 2 . This inhibition disrupts the biosynthesis of fatty acids, leading to the cessation of plant growth and eventually plant death .
Biochemical Pathways
The primary biochemical pathway affected by Haloxyfop-P-methyl is the fatty acid biosynthesis pathway. By inhibiting Acetyl-CoA carboxylase 2, Haloxyfop-P-methyl disrupts the conversion of acetyl-CoA to malonyl-CoA, a critical step in the synthesis of fatty acids . The disruption of this pathway leads to a deficiency in essential fatty acids, impairing cell membrane integrity and function, and ultimately leading to plant death .
Pharmacokinetics
The pharmacokinetics of Haloxyfop-P-methyl involves absorption, distribution, metabolism, and excretion (ADME). It’s known that Haloxyfop-P-methyl is chemically labile and can be hydrolyzed in soil environments .
Result of Action
The inhibition of fatty acid biosynthesis by Haloxyfop-P-methyl leads to a series of cellular effects. The most notable is the disruption of cell membrane integrity due to a deficiency in essential fatty acids . This disruption impairs the normal functioning of cells, leading to growth cessation and plant death .
Action Environment
The action of Haloxyfop-P-methyl can be influenced by various environmental factors. For instance, its hydrolysis in soil indicates that soil properties such as pH and moisture content can affect its stability and efficacy . Furthermore, the compound’s absorption can be influenced by the plant’s growth stage and environmental conditions at the time of application .
生化分析
Biochemical Properties
Haloxyfop-P-methyl interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit the enzyme acetyl-CoA carboxylase (EC 6.4.1.2) . This enzyme plays a crucial role in fatty acid biosynthesis, and its inhibition disrupts this process, leading to the death of the target weeds .
Cellular Effects
Haloxyfop-P-methyl has been shown to have significant effects on various types of cells. For instance, in honey bees, it has been found to cause a considerable reduction in hypopharyngeal gland (HPG) acini volume and severe morphologic alterations . It also has a deleterious impact on hemocyte count and differentiation .
Molecular Mechanism
The molecular mechanism of action of Haloxyfop-P-methyl involves binding interactions with biomolecules and changes in gene expression. As an inhibitor of acetyl-CoA carboxylase, it interferes with the action of this enzyme, disrupting the normal biosynthesis of fatty acids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Haloxyfop-P-methyl have been observed to change over time. For example, it has been found that Haloxyfop-P-methyl is chemically labile, undergoing rapid hydrolysis in both sterile and fresh soil .
Dosage Effects in Animal Models
The effects of Haloxyfop-P-methyl vary with different dosages in animal models. For example, in zebrafish, exposure to Haloxyfop-P-methyl resulted in developmental toxicity, including spinal deformities, decreased body length, slow heart rate, and large yolk sac area .
Metabolic Pathways
Haloxyfop-P-methyl is involved in specific metabolic pathways. It is metabolized by hydrolysis of the methyl ester to form the active herbicide haloxyfop-P . This process likely involves various enzymes and cofactors.
准备方法
Haloxyfop-P-methyl can be synthesized using hydroquinone as a raw material. The process involves reacting hydroquinone with ®-2-bromomethyl propionate in the presence of an alkaline reagent to generate an intermediate ®-2-(4-hydroxyphenoxy) methyl propionate. This intermediate is then reacted with 3-chloro-2-bromo-5-trifluoromethyl pyridine under the action of a catalyst to obtain haloxyfop-P-methyl . The industrial production of haloxyfop-P-methyl involves mild conditions, simple operations, and convenient post-treatment, ensuring high yield and purity .
化学反应分析
Haloxyfop-P-methyl undergoes hydrolysis to form haloxyfop, the parent acid . This hydrolysis occurs rapidly in both sterile and fresh soil, indicating that the methyl ester is chemically labile . The compound can also undergo oxidation and reduction reactions, forming various products depending on the reagents and conditions used . For example, in the presence of strong oxidizing agents, haloxyfop-P-methyl can form carbon oxides, nitrogen oxides, hydrogen chloride gas, and hydrogen fluoride .
相似化合物的比较
Haloxyfop-P-methyl belongs to the class of aryloxyphenoxypropionic acid herbicides, which also includes compounds such as clethodim and quizalofop . Compared to these similar compounds, haloxyfop-P-methyl is unique in its high selectivity and effectiveness against a broad spectrum of grass weeds . Other similar compounds include haloxyfop-etotyl and haloxyfop-R-methyl, which are different esters of haloxyfop .
属性
IUPAC Name |
methyl (2R)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO4/c1-9(15(22)23-2)24-11-3-5-12(6-4-11)25-14-13(17)7-10(8-21-14)16(18,19)20/h3-9H,1-2H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSWTRQUCLNFOM-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058249 | |
| Record name | Haloxyfop-P-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72619-32-0 | |
| Record name | Haloxyfop-P-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72619-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Haloxyfop-P-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072619320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Haloxyfop-P-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (R)-2-(4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HALOXYFOP-P-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VD796HHTS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Haloxyfop-P-methyl?
A: Haloxyfop-P-methyl is an aryloxyphenoxypropionate (AOPP) herbicide that targets Acetyl-CoA Carboxylase (ACCase) in susceptible plants. [, ]
Q2: How does Haloxyfop-P-methyl affect plants?
A: Haloxyfop-P-methyl inhibits ACCase, an enzyme crucial for fatty acid biosynthesis. Disrupting this process leads to the inhibition of lipid synthesis, ultimately resulting in plant death. [, , , ]
Q3: Are there other mechanisms of action besides ACCase inhibition?
A: Research suggests Haloxyfop-P-methyl can also induce oxidative stress in plants, contributing to its herbicidal effect. [, ]
Q4: Is there any spectroscopic data available for Haloxyfop-P-methyl?
A4: The research papers provided do not delve into the spectroscopic characterization of Haloxyfop-P-methyl.
Q5: Does Haloxyfop-P-methyl interact with other substances in the environment?
A: Studies have shown that the presence of straw residue from no-till farming can influence the movement of Haloxyfop-P-methyl through the soil. [] In wet straw conditions, less herbicide reaches the soil compared to dry straw. []
Q6: How does rainfall affect Haloxyfop-P-methyl movement in the field?
A: Simulations of rainfall after Haloxyfop-P-methyl application demonstrate that herbicide movement through straw is enhanced under wet conditions compared to dry conditions. []
Q7: What are the main applications of Haloxyfop-P-methyl?
A: Haloxyfop-P-methyl is primarily used for controlling grass weeds in various crops, including cotton, soybean, eucalyptus, and tobacco fields. [, , , , , , ]
Q8: Have there been any computational studies on Haloxyfop-P-methyl?
A8: The provided research papers do not provide details on computational chemistry or modeling studies conducted on Haloxyfop-P-methyl.
Q9: How does the structure of Haloxyfop-P-methyl relate to its activity?
A: While specific SAR studies are not detailed in the provided papers, the research highlights that modifications in the spacer-arm length of Haloxyfop-P-methyl haptens used in enzyme-linked immunosorbent assay (ELISA) development can impact assay sensitivity. [] This suggests that even minor structural changes can influence the compound's interaction with biological systems.
Q10: What formulations of Haloxyfop-P-methyl are available?
A: Research mentions formulations such as emulsifiable concentrate (EC) and water dispersible granule. [, , , ]
Q11: Are there any specific formulation strategies mentioned to improve Haloxyfop-P-methyl?
A: One study explores the incorporation of adjuvants, specifically those derived from sources other than oil, in Haloxyfop-P-methyl granular formulations to potentially enhance its efficacy. []
Q12: What are the safety considerations for using Haloxyfop-P-methyl?
A: Although generally considered safe for many crops, certain studies indicate potential phytotoxic effects on some species like soybean. [, ]
Q13: How is Haloxyfop-P-methyl metabolized in plants?
A: Research suggests the involvement of cytochrome P450 enzymes in the metabolism of Haloxyfop-P-methyl, contributing to non-target site-based resistance in some weed species. [, ]
Q14: What methods are used to study Haloxyfop-P-methyl's effectiveness?
A: Researchers utilize greenhouse and field experiments to assess the efficacy of Haloxyfop-P-methyl in controlling various weed species. [, , , , , , , , , , , , , , , ]
Q15: Is there evidence of resistance to Haloxyfop-P-methyl?
A: Yes, studies have reported the development of resistance to Haloxyfop-P-methyl in various weed species, including Digitaria sanguinalis and Lolium perenne ssp. multiflorum. [, , , ]
Q16: What are the mechanisms of resistance to Haloxyfop-P-methyl?
A: Research identifies both target-site and non-target-site resistance mechanisms. Target-site resistance involves mutations in the ACCase gene, leading to insensitivity to the herbicide. [, , ] Non-target-site resistance can involve enhanced herbicide metabolism by cytochrome P450 enzymes, reducing the amount of active compound reaching the target site. [, ]
Q17: Is there cross-resistance with other herbicides?
A: Cross-resistance to other ACCase-inhibiting herbicides, particularly those within the aryloxyphenoxypropionate (AOPP) group, has been observed in resistant weed populations. [, ] The specific cross-resistance pattern can vary depending on the resistance mechanism involved.
Q18: What is known about the toxicity of Haloxyfop-P-methyl?
A: A study on rats found that Haloxyfop-P-methyl exposure led to alterations in liver and kidney function, oxidative stress in the testes, and changes in testicular morphology. [] This highlights the importance of responsible use and understanding potential risks.
Q19: What about the impact of Haloxyfop-P-methyl on non-target organisms?
A: One study investigated the effects of Haloxyfop-P-methyl on the beneficial insect Trichogramma chilonis. [] The research indicated that exposure to field-dose residues of Haloxyfop-P-methyl could affect the survival and parasitism rates of this natural enemy. [] This highlights the importance of considering potential impacts on beneficial insects in agricultural ecosystems.
Q20: What analytical methods are used to measure Haloxyfop-P-methyl?
A: Researchers utilize liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to quantify Haloxyfop-P-methyl residues in various matrices, including soil, plant tissue, and straw. [, , ] This technique offers high sensitivity and selectivity for accurate residue analysis.
Q21: Are there any immunological techniques used in Haloxyfop-P-methyl research?
A: Scientists have developed an enzyme-linked immunosorbent assay (ELISA) for the rapid detection of Haloxyfop-P-methyl residues in various samples, including water, soil, and vegetables. [] This method offers a potentially faster and more cost-effective approach for screening purposes.
Q22: Are there alternative herbicides for weed control?
A: The research papers mention various alternative herbicides for controlling grass weeds, including clethodim, quizalofop-p-ethyl, sethoxydim, pinoxaden, fluazifop-p-butyl, tepraloxydim, and others. [, , , , , , , , , , , , , , , , ] The choice of herbicide depends on the specific weed spectrum, crop tolerance, and resistance management strategies.
Q23: Are there specific research tools or resources mentioned in the context of Haloxyfop-P-methyl?
A: The research highlights the development of an enzyme-linked immunosorbent assay (ELISA) as a valuable tool for the rapid detection of Haloxyfop-P-methyl. [] This analytical method can aid in monitoring herbicide residues in various matrices, contributing to environmental safety assessments and resistance monitoring.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



